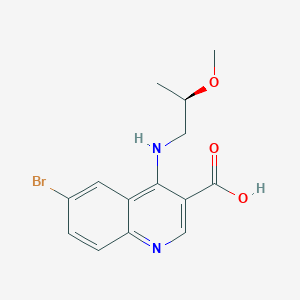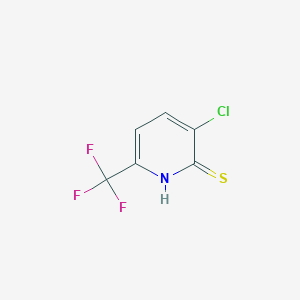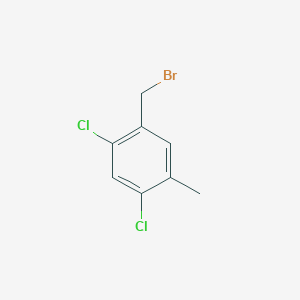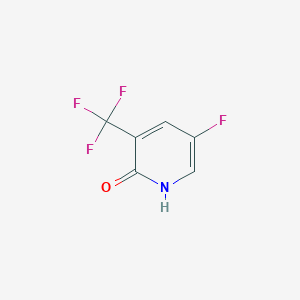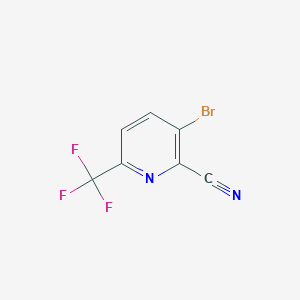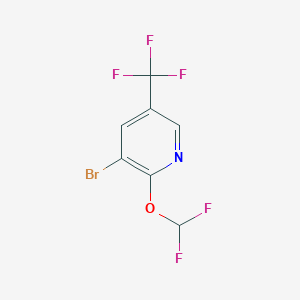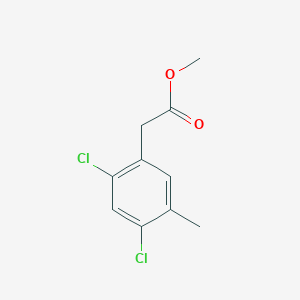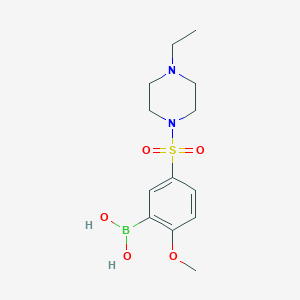
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C13H21BN2O5S . The exact structure is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Studies
Microwave-assisted synthesis using boron nitride nanomaterials as catalysts has been developed for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. This method offers advantages like good yield, simplicity, safety, and short reaction times, indicating potential for synthesizing complex molecules including those related to (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid (Murugesan et al., 2017).
Metal-free Coupling for Heterocyclic Partners
A procedure for metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids was presented, enabling synthesis of functionalized sp2-sp3 linked bicyclic building blocks. This highlights a synthetic application potentially relevant to the manipulation of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid for creating biologically active compounds (Allwood et al., 2014).
Boronic Acid Catalysis
Boronic acids, including derivatives similar to the target compound, have been used as catalysts in organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This catalysis is applied in the synthesis of amides, cycloadditions, and conjugate additions, showcasing the chemical versatility and application potential of boronic acids in synthesis and material science (Hall, 2019).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives has been studied, revealing insights into the interaction mechanisms of these compounds, which could inform their use in sensing applications or the development of fluorescent probes (Geethanjali et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)11-4-5-13(21-2)12(10-11)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGORRYWJEHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



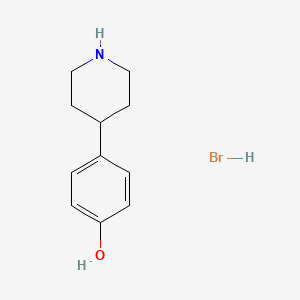
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
